Superior In Vivo Potency in Rat Pharmacodynamic Model Compared to Clinically Tested MK-3207
MK-8825 exhibits significantly improved in vivo potency in a rat pharmacodynamic model compared to its progenitor compound, the clinically tested CGRP receptor antagonist MK-3207 [1]. While both compounds maintained similar affinity at the human and rat CGRP receptors in vitro, MK-8825 demonstrated enhanced in vivo target engagement in rats [1].
| Evidence Dimension | In vivo potency in a rat pharmacodynamic model |
|---|---|
| Target Compound Data | Significantly improved in vivo potency |
| Comparator Or Baseline | MK-3207: Reference compound, but lower in vivo potency in rat model |
| Quantified Difference | Qualitatively described as 'significantly improved' in the primary publication [1] |
| Conditions | Rat pharmacodynamic model of CGRP receptor blockade (in vivo) |
Why This Matters
This establishes MK-8825 as a superior tool compound for investigating CGRP receptor function in rat models, where other clinical CGRP antagonists have shown limited efficacy due to species-specific differences in receptor pharmacology.
- [1] Bell IM, Stump CA, Gallicchio SN, Staas DD, Zartman CB, Moore EL, Sain N, Urban M, Bruno JG, Calamari A, Kemmerer AL, Mosser SD, Fandozzi C, White RB, Zrada MM, Selnick HG, Graham SL, Vacca JP, Kane SA, Salvatore CA. MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats. Bioorg Med Chem Lett. 2012 Jun 15;22(12):3941-5. doi: 10.1016/j.bmcl.2012.04.105. Epub 2012 Apr 30. PMID: 22607672. View Source
